molecular formula C18H15NO7 B2608333 3,4,5-Trimethoxybenzoic acid 1,3-dioxo-1,3-dihydroisoindol-2-yl ester CAS No. 681845-28-3

3,4,5-Trimethoxybenzoic acid 1,3-dioxo-1,3-dihydroisoindol-2-yl ester

Cat. No. B2608333
M. Wt: 357.318
InChI Key: NMLZVVZFHPPTGH-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzoic acid 1,3-dioxo-1,3-dihydroisoindol-2-yl ester , also known as Gallic acid trimethyl ether , is a natural compound. It exists in Eucalyptus spp. and can be synthesized by reacting gallic acid with dimethyl sulfate . The molecular formula for this compound is C11H14O5 , and its molecular weight is approximately 226.23 g/mol .


Synthesis Analysis

The synthesis of 3,4,5-Trimethoxybenzoic acid 1,3-dioxo-1,3-dihydroisoindol-2-yl ester involves the reaction between gallic acid (a naturally occurring phenolic compound) and dimethyl sulfate . This esterification process leads to the formation of the trimethyl ether derivative .


Molecular Structure Analysis

The compound’s structure consists of a benzoic acid core with three methoxy groups (-OCH3 ) attached at positions 3, 4, and 5. Additionally, it contains an isoindole ring system with a 1,3-dioxo substitution pattern. The ester linkage connects the isoindole moiety to the benzoic acid portion .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 168-171°C .
  • Boiling Point : Around 225-227°C at 10 mmHg .
  • Appearance : White to beige fine crystalline powder .

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO7/c1-23-13-8-10(9-14(24-2)15(13)25-3)18(22)26-19-16(20)11-6-4-5-7-12(11)17(19)21/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLZVVZFHPPTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxybenzoic acid 1,3-dioxo-1,3-dihydroisoindol-2-yl ester

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